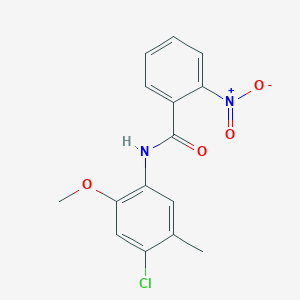

N-(4-chloro-2-methoxy-5-methylphenyl)-2-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to N-(4-chloro-2-methoxy-5-methylphenyl)-2-nitrobenzamide involves various chemical reactions, including acylation reactions and characterizations by NMR, MS, and IR spectroscopy, as well as X-ray diffraction methods. Such processes are crucial for the formation and confirmation of the desired chemical structure. For example, He et al. (2014) describe the synthesis and characterization of a closely related compound, highlighting the importance of spectroscopic methods in determining the structural attributes of such molecules (He et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds is often determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. This information is crucial for understanding the compound's chemical behavior and reactivity. For instance, the work by Karabulut et al. (2014) on a structurally similar compound employs X-ray diffraction and DFT calculations to elucidate its molecular geometry, showcasing the significance of intermolecular interactions in defining molecular geometry (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions and properties of compounds like N-(4-chloro-2-methoxy-5-methylphenyl)-2-nitrobenzamide can be complex, involving interactions that lead to various products depending on the conditions. For example, Shtamburg et al. (2012) explored the reactions and structural properties of a related nitrobenzamide compound, demonstrating how it reacts selectively under certain conditions to form different products (Shtamburg et al., 2012).

Aplicaciones Científicas De Investigación

Corrosion Inhibition

The study on N-phenyl-benzamide derivatives, closely related to N-(4-chloro-2-methoxy-5-methylphenyl)-2-nitrobenzamide, highlights their significant role in inhibiting the corrosion of mild steel in an acidic environment. The presence of methoxy and nitro substituents was found to influence the inhibition efficiency, with methoxy substituents enhancing and nitro substituents decreasing the efficiency. These compounds adsorb strongly and spontaneously at the metal/electrolyte interface, suggesting potential applications in protecting metal surfaces from corrosion (Mishra et al., 2018).

Anticonvulsant Activity

Research on 4-nitro-N-phenylbenzamides, which are structurally similar to N-(4-chloro-2-methoxy-5-methylphenyl)-2-nitrobenzamide, has demonstrated their efficacy as anticonvulsants. Specifically, compounds like N-(2,6-dimethylphenyl)-4-nitrobenzamide have shown significant protection against seizures in animal models, highlighting the potential of related compounds in the treatment of epilepsy (Bailleux et al., 1995).

Antitumor Activity

A study on 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide revealed insights into its structure-property relationships and antitumor activity. The compound was synthesized and characterized, with its antitumor efficacy evaluated through electrochemical measurements, density functional theory (DFT) calculations, and methylthiazolyldiphenyl-tetrazolium bromide (MTT) assays. It exhibited notable inhibition against various cancer cell lines, suggesting the potential antitumor applications of similar compounds (He et al., 2014).

Photoreactive Properties

The research on 4-nitrophenyl ethers, including compounds like N-chloro-N-methoxy-4-nitrobenzamide, highlights their utility as high-yield photoreagents for protein crosslinking and affinity labeling. These compounds are inert under dark conditions but react quantitatively with amines upon UV irradiation, offering a valuable tool for biochemical and medical research (Jelenc et al., 1978).

Molecular Interaction Modeling

A study on N-3-hydroxyphenyl-4-methoxybenzamide, which shares a similar molecular structure with N-(4-chloro-2-methoxy-5-methylphenyl)-2-nitrobenzamide, focused on modeling intermolecular interactions to understand its molecular structure better. The research involved X-ray diffraction, DFT calculations, and evaluation of intermolecular interactions' impact on molecular geometry, providing insights that could be applicable to related compounds (Karabulut et al., 2014).

Propiedades

IUPAC Name |

N-(4-chloro-2-methoxy-5-methylphenyl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O4/c1-9-7-12(14(22-2)8-11(9)16)17-15(19)10-5-3-4-6-13(10)18(20)21/h3-8H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYKWOCEYXUFBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-cyclohexyl-5-(cyclohexylamino)-1H-1,2,3-triazol-4-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B5552810.png)

![5-(4-methylphenyl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B5552825.png)

![N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5552826.png)

![N-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]aniline](/img/structure/B5552829.png)

![1-(4-fluorophenyl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}methanesulfonamide hydrochloride](/img/structure/B5552830.png)

![2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B5552839.png)

![2-(1-azepanyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B5552858.png)

![6-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5552861.png)

![2-[2-(dimethylamino)ethyl]-9-(2-fluoro-5-methylbenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552868.png)

![2-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine](/img/structure/B5552875.png)

![5-(2-furyl)-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5552876.png)

![8-[(8-fluoro-2-quinolinyl)carbonyl]-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5552886.png)